molecular formula C11H16N2O3S B8712721 N-(3-(Aminomethyl)-4-(ethylsulfonyl)phenyl)acetamide CAS No. 918810-29-4

N-(3-(Aminomethyl)-4-(ethylsulfonyl)phenyl)acetamide

Cat. No. B8712721
M. Wt: 256.32 g/mol
InChI Key: NVMIKRXAEHFCIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(Aminomethyl)-4-(ethylsulfonyl)phenyl)acetamide is a useful research compound. Its molecular formula is C11H16N2O3S and its molecular weight is 256.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(3-(Aminomethyl)-4-(ethylsulfonyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(Aminomethyl)-4-(ethylsulfonyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

918810-29-4

Product Name

N-(3-(Aminomethyl)-4-(ethylsulfonyl)phenyl)acetamide

Molecular Formula

C11H16N2O3S

Molecular Weight

256.32 g/mol

IUPAC Name

N-[3-(aminomethyl)-4-ethylsulfonylphenyl]acetamide

InChI

InChI=1S/C11H16N2O3S/c1-3-17(15,16)11-5-4-10(13-8(2)14)6-9(11)7-12/h4-6H,3,7,12H2,1-2H3,(H,13,14)

InChI Key

NVMIKRXAEHFCIZ-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=C(C=C(C=C1)NC(=O)C)CN

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To 5C (423 mg, 1.65 mmol) in MeOH (17 mL), Raney Ni (cat) was added. The mixture was stirred under hydrogen (60 psi) for 8 h, then filtered and concentrated to provide 5D (397 mg, 92%). LC-MS: 253.23 (M+H)+.
Name
Quantity
423 mg
Type
reactant
Reaction Step One
Name
Quantity
17 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Yield
92%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.